Ethyl (E)-4-(methylamino)but-2-enoate;2,2,2-trifluoroacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-4-(methylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with methylamine under basic conditions to form the corresponding enamine. This intermediate is then treated with a suitable electrophile to introduce the ester group. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Common techniques such as distillation and crystallization are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-(methylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (E)-4-(methylamino)but-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The ester and amine groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobutyrate: Similar structure but lacks the double bond and trifluoroacetic acid group.
Methyl 4-aminobutyrate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-(dimethylamino)butanoate: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
Ethyl (E)-4-(methylamino)but-2-enoate;2,2,2-trifluoroacetic acid is unique due to the presence of both an ester and an amine group, as well as the trifluoroacetic acid moiety. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (E)-4-(methylamino)but-2-enoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-3-10-7(9)5-4-6-8-2;3-2(4,5)1(6)7/h4-5,8H,3,6H2,1-2H3;(H,6,7)/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMIHCRHWOIYMU-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCNC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CNC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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